
1-Hexadecyloctahydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of the indane family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Vorbereitungsmethoden
The synthesis of 1-Hexadecyloctahydro-1H-indene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-Hexadecylindene under specific reaction conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
Starting Material: 1-Hexadecylindene
Catalyst: Palladium on carbon (Pd/C)
Reaction Conditions: Hydrogen gas, elevated pressure, and temperature
The industrial production of this compound may involve similar hydrogenation processes, with optimization for large-scale synthesis to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Hexadecyloctahydro-1H-indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and their conditions are as follows:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can occur at the hexadecyl group or the indane ring. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Wissenschaftliche Forschungsanwendungen
1-Hexadecyloctahydro-1H-indene has several scientific research applications across different fields:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, this compound is used as a lubricant additive and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Hexadecyloctahydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecyloctahydro-1H-indene can be compared with other similar compounds, such as:
1-Hexadecylindene: The precursor to this compound, which lacks the hydrogenation of the indane ring.
1-Hexadecylbicyclo(4.3.0)nonane: A structurally related compound with a different bicyclic framework.
1-Hexadecylhydrindane: Another name for this compound, highlighting its structural similarity to hydrindane derivatives.
The uniqueness of this compound lies in its specific combination of the hexadecyl group and the hydrogenated indane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
55401-73-5 |
|---|---|
Molekularformel |
C25H48 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
1-hexadecyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C25H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h23-25H,2-22H2,1H3 |
InChI-Schlüssel |
XYDNFNUIQWCNEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1CCC2C1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
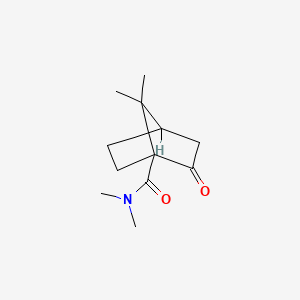
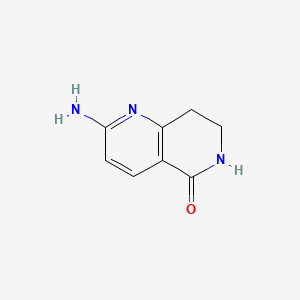

![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
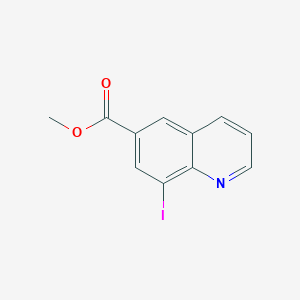
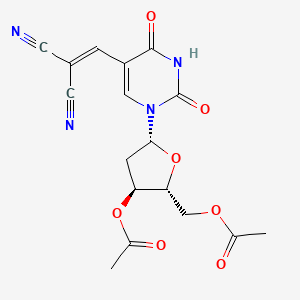
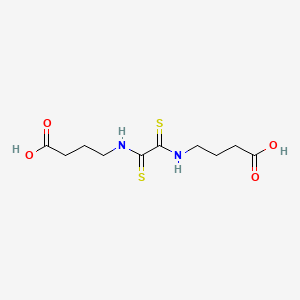
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)


![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)


